molecular formula C16H15N3O4 B11019672 N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B11019672
M. Wt: 313.31 g/mol
InChI Key: JXJVZXIWMFLHFE-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring two aromatic substituents: a 3-acetylamino phenyl group and a 4-nitrophenyl group. Its molecular formula is C₁₆H₁₅N₃O₄, with a molecular weight of 329.31 g/mol.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H15N3O4/c1-11(20)17-13-3-2-4-14(10-13)18-16(21)9-12-5-7-15(8-6-12)19(22)23/h2-8,10H,9H2,1H3,(H,17,20)(H,18,21)

InChI Key

JXJVZXIWMFLHFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-(acetylamino)aniline with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents, physical properties, and biological activities among the target compound and its analogs:

Compound Name (Source) Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-Acetylamino, 4-nitrophenyl Not reported 329.31 Electron-deficient due to nitro group
B1 () 3-Hydroxy-5-methylphenoxy, 4-nitrophenyl Not reported ~348.3* Phenolic -OH enhances H-bonding
3e (N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) () Benzimidazole core + 4-nitrophenyl Not reported ~463.4* Potent anthelmintic activity
8b () Chloro-trifluoromethyl benzoyl piperazine 241–242 530.0 High thermal stability
N-(4-Chloro-3-nitrophenyl)-2-(3-methylphenoxy)acetamide () 4-Chloro-3-nitro, 3-methylphenoxy Not reported 320.73 Chloro-nitro synergy for reactivity

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitro group creates a more electron-deficient aromatic system compared to analogs with electron-donating groups (e.g., methoxy in ’s 8d).
  • Melting Points : Compounds with rigid heterocyclic cores (e.g., benzimidazole in ) or bulky substituents (e.g., piperazine in ) exhibit higher melting points due to enhanced crystallinity .
  • Biological Activity: Benzimidazole derivatives () show significant anthelmintic activity, while phenolic analogs () may exhibit antioxidant properties due to the -OH group .

Structural and Functional Divergences

A. Nitro Group Positioning :
  • The target compound’s para-nitro group contrasts with meta-nitro substituents in compounds like N-(4-chloro-3-nitrophenyl)-2-(3-methylphenoxy)acetamide ().
B. Heterocyclic vs. Aromatic Cores :
  • Benzimidazole-containing analogs () demonstrate enhanced anthelmintic efficacy due to the planar heterocyclic core, which facilitates intercalation or enzyme inhibition. In contrast, the target compound’s simpler acetamide backbone may prioritize solubility over target specificity .
C. Phenoxy Linkages :
  • The target compound’s direct phenyl attachment may limit conformational freedom but enhance π-π stacking interactions .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : Approximately 286.28 g/mol
  • Functional Groups : The compound features an acetylamino group at the 3-position of a phenyl ring and a nitrophenyl group at the 2-position, contributing to its unique biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Acetylamino Group : Acetylation of an amino group on the phenyl ring.
  • Nitro Group Introduction : Nitration of a substituted phenol to introduce the nitrophenyl moiety.
  • Acetamide Formation : Coupling reactions to form the final acetamide structure.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi. Studies demonstrate its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes and inhibit growth.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity related to inflammation and cancer progression.
  • Receptor Modulation : The acetylamino moiety could interact with cellular receptors, modulating signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 5 to 10 µg/mL.
Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 12 µM.
Indicated anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by 40%.

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